

Synthesis and characterization of N-Chloro-N,1,1-trifluoroethanamine

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Compound of Interest

Compound Name: *N-Chloro-N,1,1-trifluoroethanamine*

CAS No.: 16276-45-2

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An In-Depth Technical Guide to the Synthesis and Characterization of **N-Chloro-N,1,1-trifluoroethanamine**

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization plan for the novel compound **N-Chloro-N,1,1-trifluoroethanamine**. As a member of the N-chloroamine class of molecules, this compound holds potential for applications as a specialized oxidizing agent, disinfectant, or a reactive intermediate in advanced organic synthesis, leveraging the unique electronic properties imparted by the trifluoromethyl group.[1] Due to the limited availability of published data on this specific molecule, this guide synthesizes information from related chemistries to present a robust and scientifically grounded approach for its preparation and verification. We will delve into the rationale behind the chosen synthetic strategy, provide detailed, self-validating experimental protocols, and outline a multi-faceted analytical workflow to confirm the identity, purity, and structure of the target compound.

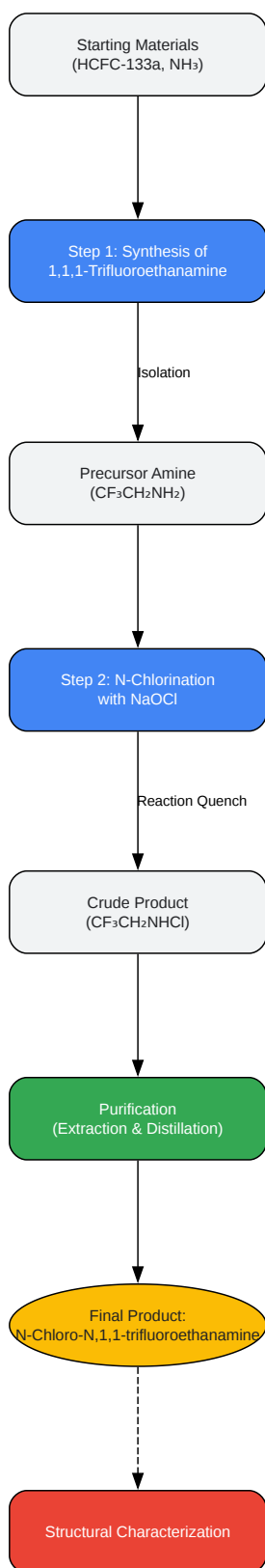
Introduction and Rationale

N-chloroamines are a class of compounds characterized by a nitrogen-chlorine bond and are recognized for their utility as effective anti-infective agents and versatile synthetic reagents.[1] [2] Their reactivity, which can be tuned by the electronic nature of the substituents on the nitrogen atom, makes them valuable tools in modern chemistry. The introduction of a trifluoromethyl (CF_3) group, a potent electron-withdrawing moiety, is anticipated to significantly influence the stability and reactivity of the N-Cl bond in **N-Chloro-N,1,1-trifluoroethanamine**. This modification could lead to a reagent with unique oxidative properties, potentially enabling selective transformations that are challenging with traditional N-chloroamines.

This guide proposes a two-stage synthetic pathway, beginning with the formation of the precursor amine, 1,1,1-trifluoroethanamine, followed by a controlled N-chlorination. This strategy was selected for its logical progression and reliance on well-established reaction classes, which allows for a higher probability of success and simplifies the isolation and purification of the final product.

Proposed Synthetic and Analytical Workflow

The overall strategy involves synthesizing the precursor, chlorinating it, and then rigorously characterizing the final product. This workflow ensures that each step can be validated before proceeding to the next, a critical aspect of synthesizing potentially energetic or unstable molecules.



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Caption: High-level workflow for the synthesis and characterization of the target compound.

Synthesis Methodology

Part I: Synthesis of 1,1,1-Trifluoroethanamine (Precursor)

The synthesis of the precursor amine is adapted from established industrial processes for producing trifluoroethylamine from 1,1,1-trifluoro-2-chloroethane (HCFC-133a).[3] This reaction involves the nucleophilic substitution of the chlorine atom by ammonia under pressure.

Causality: The choice of a high-pressure, high-temperature reaction is dictated by the relative inertness of the C-Cl bond, which is strengthened by the inductive effect of the adjacent CF₃ group. The use of excess ammonia serves both as the nucleophile and as a base to neutralize the HCl byproduct, driving the reaction to completion.[4]

Experimental Protocol:

- **Reactor Setup:** A high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, thermocouple, pressure gauge, and gas inlet/outlet valves is charged with a suitable solvent such as N,N-dimethylformamide (DMF).
- **Ammonia Charging:** The reactor is cooled to -40 °C, and liquefied ammonia (NH₃) is introduced in a significant molar excess (e.g., 10-20 equivalents) relative to the chloro-precursor.
- **Substrate Addition:** 1,1,1-trifluoro-2-chloroethane is slowly pumped into the sealed reactor.
- **Reaction:** The reactor is sealed and slowly heated to 100-150 °C. The reaction mixture is stirred vigorously for 12-24 hours, during which the internal pressure will rise significantly. The reaction progress is monitored by sampling and GC analysis if the equipment permits.
- **Workup and Isolation:** After cooling the reactor to room temperature, the excess ammonia is carefully vented through a scrubber containing dilute acid. The resulting mixture is filtered to remove the ammonium chloride (NH₄Cl) byproduct. The filtrate, containing the product and solvent, is subjected to fractional distillation to isolate the pure 1,1,1-trifluoroethanamine (boiling point: 37-39 °C).

Part II: N-Chlorination of 1,1,1-Trifluoroethanamine

This step employs a biphasic N-chlorination using sodium hypochlorite (bleach), a method known for its safety and efficiency in generating N-chloroamines in a continuous flow or batch process.[2]

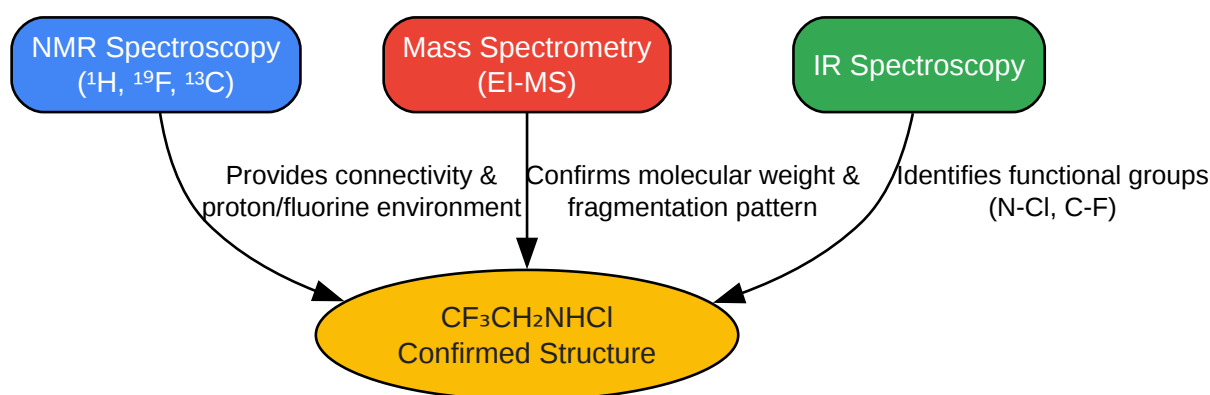
Causality: A biphasic system (e.g., dichloromethane and water) is crucial for this transformation. It allows the amine to be chlorinated at the interface, with the resulting N-chloroamine product preferentially dissolving in the organic layer. This in-situ extraction minimizes potential side reactions and decomposition in the aqueous phase. The use of sodium hypochlorite is advantageous due to its low cost, high atom economy, and the formation of benign byproducts (NaOH and NaCl).[2]

Experimental Protocol:

- **Reaction Setup:** A jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, and thermometer is set up in a well-ventilated fume hood.
- **Reagent Charging:** 1,1,1-Trifluoroethanamine is dissolved in dichloromethane (DCM). The solution is cooled to 0-5 °C using a circulating chiller.
- **Chlorinating Agent Addition:** A pre-chilled aqueous solution of sodium hypochlorite (NaOCl, ~10-15% solution, 1.1 equivalents) is added dropwise to the vigorously stirred biphasic mixture over 1-2 hours, ensuring the temperature remains below 10 °C.
- **Reaction Monitoring:** The reaction is monitored by TLC or quenching a small aliquot with sodium sulfite solution and analyzing the organic layer by GC-MS.
- **Workup and Isolation:** Once the reaction is complete, the layers are separated. The organic layer is washed sequentially with a 5% sodium sulfite solution (to destroy excess oxidant), water, and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is carefully removed under reduced pressure at a low temperature (<30 °C) to yield the crude **N-Chloro-N,1,1-trifluoroethanamine**. Further purification may be achieved by vacuum distillation, though extreme caution is advised due to the potential thermal instability of N-chloroamines.[5]

Structural Characterization

A combination of spectroscopic techniques is essential to unequivocally confirm the structure of the final product. The following data are predicted based on the expected structure and analysis of analogous compounds.



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Caption: Interrelation of analytical techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure. The predicted chemical shifts are influenced by the strong electron-withdrawing effects of both the CF₃ group and the N-Cl moiety.

Nucleus	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale
^1H	4.0 - 4.5	Quartet of doublets (qd) or broad quartet	$^3\text{JHF} \approx 8\text{-}10\text{ Hz}$, $^3\text{JHH (to NH)} \approx 5\text{-}7\text{ Hz}$	The methylene (CH_2) protons are deshielded by the adjacent CF_3 and NHCl groups. Coupling to three ^{19}F nuclei creates a quartet, which may be further split by the N-H proton. ^[6]
$^1\text{H (N-H)}$	6.5 - 7.5	Broad triplet (t) or broad singlet	$^3\text{JHH} \approx 5\text{-}7\text{ Hz}$	The N-H proton is acidic and its signal is often broad. It should couple to the adjacent CH_2 protons.
^{19}F	-70 to -75	Triplet (t)	$^3\text{JHF} \approx 8\text{-}10\text{ Hz}$	The CF_3 group is expected in the typical region for such moieties. It will be split into a triplet by the two adjacent CH_2 protons.
^{13}C	120 - 125 (q, $^1\text{JCF} \approx 270\text{-}280\text{ Hz}$ Hz)	Quartet	$^1\text{JCF} \approx 270\text{-}280\text{ Hz}$	The CF_3 carbon shows a characteristic large one-bond

coupling to fluorine.

^{13}C	50 - 55 (q, $^2\text{JCF} \approx 30\text{-}35\text{ Hz}$)	Quartet	$^2\text{JCF} \approx 30\text{-}35\text{ Hz}$	The CH_2 carbon is shifted downfield and exhibits a smaller two-bond coupling to the fluorine nuclei.
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Infrared (IR) Spectroscopy

IR spectroscopy will be used to confirm the presence of key functional groups and the disappearance of the primary amine precursor's characteristic N-H stretches.

Predicted Absorption (cm^{-1})	Vibrational Mode	Significance
3300 - 3400	N-H stretch	Disappearance of the precursor's two N-H bands and appearance of a single, weaker N-H band confirms monosubstitution.
1100 - 1350	C-F stretch	A very strong and broad absorption, characteristic of the CF_3 group.
650 - 800	N-Cl stretch	A weak to medium intensity band confirming the presence of the nitrogen-chlorine bond. [7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will confirm the molecular weight and provide insight into the molecule's stability and fragmentation pathways. The molecular weight of $\text{C}_2\text{H}_3\text{ClF}_3\text{N}$ is 133.50 g/mol .[8]

m/z Value	Proposed Fragment	Significance
133/135	$[\text{CF}_3\text{CH}_2\text{NHCl}]^+$	Molecular Ion (M^+). The 3:1 isotopic pattern for $^{35}\text{Cl}/^{37}\text{Cl}$ is a critical diagnostic feature.
98	$[\text{CF}_3\text{CH}_2\text{NH}]^+$	Loss of a chlorine radical ($\bullet\text{Cl}$) from the molecular ion.
83	$[\text{CF}_3\text{CH}_2]^+$	Loss of $\bullet\text{NHCl}$, a common fragmentation pathway for amines. [9] [10]
69	$[\text{CF}_3]^+$	A very stable and often abundant fragment in trifluoromethyl-containing compounds.

Safety and Handling

CAUTION: Organic N-chloroamines are potentially hazardous compounds.[\[5\]](#) They can be thermally unstable, shock-sensitive, and possess strong oxidizing properties.

- Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves.
- Ventilation: All manipulations must be performed in a certified chemical fume hood.
- Scale: Initial synthesis should be performed on a small scale (e.g., <1 gram) behind a blast shield.
- Storage: The product should be stored in a dark, cool environment (refrigerator or freezer), and solutions should be protected from light to prevent photodecomposition.[\[5\]](#)
- Incompatibility: Avoid contact with strong acids, bases, reducing agents, and combustible materials.

Conclusion

This guide outlines a logical and robust pathway for the synthesis and characterization of **N-Chloro-N,1,1-trifluoroethanamine**. By leveraging established methodologies for precursor synthesis and N-chlorination, this approach provides a high likelihood of successfully producing the target molecule. The detailed characterization plan, including predictive NMR, IR, and MS data, establishes a clear analytical framework for structural verification. The unique electronic properties of this compound make it a compelling target for further investigation by researchers in synthetic chemistry and materials science.

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